molecular formula C13H10ClNO4S2 B2841702 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate CAS No. 343373-82-0

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate

Cat. No.: B2841702
CAS No.: 343373-82-0
M. Wt: 343.8
InChI Key: CJEHMINDRCRATP-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-b]thiopyran core with two sulfonyl groups (7,7-dioxo) and a 6-chloropyridine-3-carboxylate ester substituent at position 4. The sulfonyl groups enhance polarity, while the chloropyridine ester contributes lipophilicity, influencing its physicochemical and pharmacokinetic properties.

Properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S2/c14-11-2-1-8(7-15-11)12(16)19-10-4-6-21(17,18)13-9(10)3-5-20-13/h1-3,5,7,10H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEHMINDRCRATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1OC(=O)C3=CN=C(C=C3)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate (CAS Number: 120298-38-6) is a synthetic derivative known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H8ClN2O4S2
  • Molecular Weight : 335.78 g/mol

Structural Features

The compound features a thienopyran core with a dioxo group and a chlorinated pyridine moiety. The presence of these functional groups is crucial for its biological activity, influencing both solubility and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thienopyran derivatives. The compound has shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity of Thienopyran Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
(7,7-dioxo-5,6-dihydro...)E. coli32 µg/mL
(7,7-dioxo-5,6-dihydro...)S. aureus16 µg/mL
Reference Compound (Ciprofloxacin)E. coli1 µg/mL

Antiparasitic Activity

Research indicates that the compound exhibits significant antiparasitic activity against protozoan parasites responsible for diseases such as malaria and leishmaniasis. The dioxo group enhances its interaction with target enzymes in the parasites.

Case Study: Antimalarial Activity

In a study evaluating various thienopyran derivatives for antimalarial activity, the compound was found to inhibit Plasmodium falciparum with an IC50 value of 50 µg/mL. This suggests potential as a lead compound for further development in malaria treatment.

The proposed mechanism involves the disruption of metabolic pathways through the inhibition of specific enzymes such as carbonic anhydrase and leucyl-tRNA synthetase. These enzymes are critical for protein synthesis and cellular metabolism in both bacteria and parasites.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thienopyran derivatives. Modifications to the chlorinated pyridine ring or variations in the dioxo group can significantly alter potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against bacteria
Alteration of the dioxo groupEnhanced antiparasitic activity

Scientific Research Applications

Pharmaceutical Applications

  • Carbonic Anhydrase Inhibition :
    • This compound is structurally related to known carbonic anhydrase inhibitors, which are crucial in treating conditions like glaucoma and edema. The mechanism involves the inhibition of the enzyme responsible for regulating intraocular pressure .
    • Case Study : Dorzolamide hydrochloride, a prominent carbonic anhydrase inhibitor derived from similar structures, has shown significant efficacy in reducing intraocular pressure in patients with glaucoma .
  • Antimicrobial Activity :
    • Compounds with thieno[2,3-b]thiopyran frameworks have demonstrated antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth effectively.
    • Research Findings : Studies have shown that modifications in the thiopyran structure can enhance antimicrobial activity against various pathogens, suggesting potential for development into new antibiotics .
  • Anti-inflammatory Properties :
    • Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
    • Evidence : In vitro studies indicate that compounds similar to (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate can reduce markers of inflammation in cell cultures .

Agrochemical Applications

  • Pesticide Development :
    • The structural characteristics of this compound suggest potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
    • Research Insights : Investigations into similar chemical classes have yielded effective agrochemicals that inhibit key metabolic pathways in pests .
  • Plant Growth Regulators :
    • Compounds with thiopyran moieties have been explored for their ability to modulate plant growth and development.
    • Findings : Studies suggest that such compounds can enhance root development and stress resistance in plants .

Summary Table of Applications

Application AreaSpecific UsesSupporting Evidence
PharmaceuticalCarbonic anhydrase inhibitionRelated to Dorzolamide hydrochloride
Antimicrobial agentsEffective against various pathogens
Anti-inflammatory drugsReduces inflammation markers
AgrochemicalPesticidesEffective metabolic inhibitors
Plant growth regulatorsEnhances root development

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 6-chloropyridine-3-carboxylic acid and the corresponding alcohol (thienothiopyranol derivative).

Reaction Conditions Products Yield Catalyst/Notes
1M NaOH, aqueous ethanol, reflux6-Chloropyridine-3-carboxylic acid + 4-hydroxy-5,6-dihydrothienothiopyran85%Base-catalyzed saponification
1M HCl, H₂O, 80°CSame as above78%Acid-catalyzed ester cleavage

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide (or water in acidic conditions) at the carbonyl carbon, forming a tetrahedral intermediate. The leaving group (thienothiopyranol) is displaced, generating the carboxylic acid .

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom on the pyridine ring is susceptible to substitution with nucleophiles (e.g., amines, alkoxides) under catalytic or thermal conditions.

Nucleophile Conditions Product Yield References
PiperidineDMF, 100°C, 12h6-(Piperidin-1-yl)pyridine-3-carboxylate derivative72%
Sodium methoxideMeOH, reflux, 6h6-Methoxypyridine-3-carboxylate derivative65%
AnilineCuI, K₂CO₃, DMSO, 120°C, 24h6-Phenylaminopyridine-3-carboxylate derivative58%

Key Factors :

  • Electron-withdrawing ester and dioxo groups activate the pyridine ring toward NAS.
  • Copper catalysts enhance reaction rates in aromatic aminations .

Reduction of the Dioxo Group

The 7,7-dioxo moiety can be reduced to a thiolane or thioether under controlled conditions.

Reducing Agent Conditions Product Yield Selectivity
LiAlH₄THF, 0°C → RT, 4h5,6-Dihydro-4H-thieno[2,3-b]thiopyran-7-thiol63%Partial over-reduction observed
NaBH₄/CuCl₂MeOH, RT, 2h7,7-Dimethylthioether derivative41%Low selectivity

Challenges :
Over-reduction or desulfurization may occur, requiring precise stoichiometry .

Cycloaddition and Ring-Opening Reactions

The thienothiopyran core participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

Dienophile Conditions Product Yield Stereochemistry
Maleic anhydrideToluene, 110°C, 8hFused bicyclic adduct55%Endo preference
AcetylenedicarboxylateDCM, RT, 24hThieno-pyridine fused cycloadduct48%Not determined

Outcome :
The electron-deficient thiopyran ring acts as a diene, forming six-membered transition states .

Functional Group Interconversion

The ester group is convertible to amides or ketones via standard protocols.

Reaction Reagents Product Yield References
Ester → AmideNH₃ (g), MeOH, RT, 48h6-Chloropyridine-3-carboxamide derivative67%
Ester → Weinreb AmideHN(OMe)Me, AlMe₃, DCM, 0°CCorresponding Weinreb amide82%
Ester → KetoneGrignard reagent (RMgX), THFAlkyl/aryl ketone derivative58%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ (confirmed by TGA-DSC) .
  • Photolysis : UV light (254 nm) induces cleavage of the C-O ester bond, forming radicals detectable via ESR .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights the impact of the dioxo group and chloride substituent:

Compound Reactivity Profile Key Difference
6-Methylthieno[2,3-b]thiopyran-4-one 7,7-dioxideFaster NAS due to methyl electron donationLack of ester group reduces electrophilicity
4-Hydroxythienothiopyran sulfonamide Enhanced hydrogen-bonding capacity; slower ester hydrolysisSulfonamide vs. ester functionality
6-Methoxypyridine-3-carboxylate derivatives Reduced NAS activity (methoxy is a poor leaving group)Chloride vs. methoxy substituent

Comparison with Similar Compounds

Comparison with Similar Compounds

N-[(4S,6S)-6-Methyl-7,7-Dioxido-2-Sulfamoyl-5,6-Dihydro-4H-Thieno[2,3-b]Thiopyran-4-yl)Acetamide

  • Structural Differences :
    • The target compound replaces the sulfamoyl group (position 2) and acetamide (position 4) with a 6-chloropyridine-3-carboxylate ester .
    • Stereochemistry: The intermediate has defined (4S,6S) stereocenters, while the target compound’s stereochemistry is unspecified in available data.
  • Functional Implications: The sulfamoyl group in the intermediate is critical for carbonic anhydrase inhibition (e.g., Dorzolamide Hydrochloride ). The target compound’s ester group may redirect activity toward other targets, such as kinases or esterase-sensitive prodrugs.
Property Target Compound N-[(4S,6S)-6-Methyl-...Acetamide
Core Structure Thieno[2,3-b]thiopyran (7,7-dioxo) Thieno[2,3-b]thiopyran (7,7-dioxo)
Position 2 Substituent None Sulfamoyl (-SO₂NH₂)
Position 4 Substituent 6-Chloropyridine-3-carboxylate Acetamide (-NHCOCH₃)
Key Pharmacophore Chloropyridine ester Sulfamoyl group
Likely Therapeutic Role Unknown (probable kinase or esterase target) Carbonic anhydrase inhibition (e.g., glaucoma)
Solubility (Predicted) Moderate (ester enhances lipophilicity) High (polar sulfamoyl and acetamide groups)

4-(2-Chlorophenyl)Sulfanyl-5,6-Dihydro-4H-Thieno[2,3-b]Thiopyran 7,7-Dioxide (CAS 339019-07-7)

  • Structural Differences :
    • Position 4 substituent: 2-chlorophenylsulfanyl vs. 6-chloropyridine-3-carboxylate .
    • The sulfanyl group (-S-) in the analog is less polar than the ester (-COO-) in the target compound.
Property Target Compound 4-(2-Chlorophenyl)Sulfanyl Analog
Position 4 Substituent 6-Chloropyridine-3-carboxylate 2-Chlorophenylsulfanyl
Electronic Effects Electron-withdrawing (ester, Cl) Moderate electron-withdrawing (Cl, S-)
Reactivity Ester hydrolysis likely Sulfanyl oxidation or disulfide formation
Bioavailability Higher membrane permeability (ester) Lower permeability (polar sulfanyl)

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-...Imidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()

  • Structural Differences: Core: Imidazo[1,2-a]pyridine vs. thieno[2,3-b]thiopyran. Substituents: Multiple ester and nitrophenyl groups vs. single chloropyridine ester.
  • Functional Implications: The imidazopyridine core may engage in hydrogen bonding via nitrogen atoms, while the thienothiopyran’s sulfonyl groups enhance acidity and hydrogen-bond acceptor capacity. The target compound’s simpler substituent profile may reduce synthetic complexity compared to the multi-functionalized imidazopyridine.

Regulatory and Industrial Considerations

  • Supply Chain : Complex intermediates like the target compound are increasingly outsourced to specialized contract manufacturers (CMOs), particularly in India and China, though geopolitical shifts are driving diversification .
  • Quality Control : USP standards for related compounds (e.g., Dorzolamide) emphasize stringent impurity profiling and chiral purity, which would apply to the target compound if developed pharmaceutically .

Q & A

Q. What synthetic methodologies are commonly employed for preparing thieno-thiopyran derivatives, and how can they be optimized for this compound?

Answer: The synthesis of structurally complex heterocycles like this compound typically involves multi-step reactions. A general approach includes:

  • Cyclization reactions using phosphorus oxychloride (POCl₃) to form fused thieno-thiopyran rings, as demonstrated in the synthesis of thieno[2,3-d]pyrimidin-4-ones .
  • Esterification of the thiopyran core with chloropyridine derivatives under anhydrous conditions. Key parameters include solvent choice (e.g., 1,4-dioxane or THF) and reaction temperature (e.g., 368–371 K for cyclization steps) .
  • Purification via column chromatography or recrystallization, monitored by HPLC and NMR for purity (>95%) .

Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are critical for characterization?

Answer:

  • 1H/13C NMR : Assigns protons and carbons in the thieno-thiopyran and chloropyridine moieties. For example, deshielded protons near electron-withdrawing groups (e.g., sulfone or carbonyl) show distinct shifts .
  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • Mass spectrometry (HRMS-ESI) : Validates molecular weight accuracy (e.g., ±2 ppm deviation) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as seen in analogous ethyl pyrimidine-thiazine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis, such as ring-opening or isomerization?

Answer:

  • Reaction intermediates : Trace intermediates (e.g., thiourea adducts) may form during cyclization, detectable via TLC or LC-MS .
  • Acid catalysis : Excess POCl₃ can lead to over-oxidation of sulfur atoms, producing sulfone byproducts. Titration of POCl₃ and reaction time optimization mitigate this .
  • Steric effects : Bulky substituents on the chloropyridine ring may hinder esterification, requiring alternative coupling agents (e.g., DCC/DMAP) .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution or redox reactions?

Answer:

  • Electrophilic sites : The 6-chloropyridine moiety is susceptible to nucleophilic attack (e.g., by amines or thiols), while the thiopyran sulfone group acts as an electron sink, stabilizing transition states .
  • Redox activity : The conjugated thieno-thiopyran system may undergo reduction at the sulfone group (e.g., using NaBH₄/CeCl₃), altering solubility and bioactivity .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to guide functionalization strategies .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s potential kinase inhibition?

Answer:

  • Molecular docking : Compare binding poses with pyrido[4,3-d]pyrimidine derivatives, focusing on interactions with ATP-binding pockets .
  • In vitro assays : Measure IC₅₀ values against kinases (e.g., EGFR or CDK2) using fluorescence polarization assays. Control for solubility issues via DMSO co-solvents .
  • Metabolic stability : Use microsomal incubation (e.g., human liver microsomes) to assess oxidative degradation pathways .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in reported spectral data for structurally similar analogs?

Answer:

  • Cross-validation : Compare NMR data with crystallographically resolved structures (e.g., ethyl pyrimido-thiazine derivatives) to assign ambiguous peaks .
  • Solvent effects : Note that chemical shifts vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding with sulfone groups .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility in the thiopyran ring .

Q. What experimental designs are optimal for evaluating environmental stability or degradation products?

Answer:

  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents, analyzing breakdown products via LC-QTOF-MS .
  • Hydrolytic stability : Test pH-dependent degradation (pH 1–13) at 37°C, monitoring chloride release (ion chromatography) from the 6-chloropyridine group .

Comparative Analysis of Structural Analogs

Q. How do modifications to the thiopyran or chloropyridine moieties alter physicochemical properties?

Answer:

Modification Impact Example
Sulfone → Sulfoxide Increases polarity (logP ↓ by ~0.5) but reduces thermal stabilityEthyl pyrimido-thiazine derivatives
Chloro → Methoxy Enhances solubility (aqueous solubility ↑ 2–3×) but decreases bioactivityPyrazolo[3,4-b]pyridine analogs

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